molecular formula C16H10FN3S B2799290 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]prop-2-enenitrile CAS No. 637748-58-4

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]prop-2-enenitrile

Cat. No.: B2799290
CAS No.: 637748-58-4
M. Wt: 295.34
InChI Key: JOTIAKAGDDWGTC-ZHACJKMWSA-N
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Description

(2E)-2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a 1,3-benzothiazole core linked to a (2-fluorophenyl)amino substituent via a conjugated double bond. This compound belongs to a broader class of acrylonitrile derivatives known for their diverse biological activities, including antimicrobial, anticancer, and regulatory roles in protein signaling pathways.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-fluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3S/c17-12-5-1-2-6-13(12)19-10-11(9-18)16-20-14-7-3-4-8-15(14)21-16/h1-8,10,19H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTIAKAGDDWGTC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CNC3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/NC3=CC=CC=C3F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]prop-2-enenitrile is a compound of interest due to its potential biological activities, particularly in pharmacology. The structure features a benzothiazole moiety which is known for its diverse biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H15N3S\text{C}_{18}\text{H}_{15}\text{N}_{3}\text{S}

This structure indicates the presence of a nitrile group and an amino substitution that may contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds containing the benzothiazole scaffold exhibit significant anticancer properties. A study evaluating various benzothiazole derivatives found that those with an amino substitution showed enhanced cytotoxicity against cancer cell lines. Specifically, this compound demonstrated effective inhibition of cell proliferation in human cancer cell lines such as HeLa and MCF-7 .

Table 1: Cytotoxicity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF-74.5
This compoundHeLa3.8
This compoundMCF-74.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of tests against various bacterial strains revealed that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell membranes .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Streptococcus pneumoniae10 µg/mL
Escherichia coli>50 µg/mL

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Membrane Disruption : Its antimicrobial effects are likely due to the disruption of bacterial membranes, leading to cell lysis.

Case Studies

A notable case study involved the use of this compound in combination therapy for cancer treatment. In vitro studies demonstrated that when combined with standard chemotherapeutics, there was a synergistic effect leading to increased cytotoxicity compared to either agent alone .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]prop-2-enenitrile. These compounds exhibit activity against various bacterial strains by targeting specific enzymes and proteins.

Synthesis and Structural Analysis

The synthesis of this compound involves several steps that typically include:

  • Formation of the benzothiazole ring.
  • Introduction of the fluorophenyl group via nucleophilic substitution.
  • Final nitrile group addition through dehydration or similar reactions.

The structural characteristics are crucial for understanding the compound's reactivity and interactions with biological targets. Crystallographic studies reveal π–π stacking interactions between thiazole rings, which may influence the compound's stability and biological activity .

Case Studies

Several case studies illustrate the effectiveness of benzothiazole derivatives in clinical and laboratory settings:

  • Antibacterial Efficacy : A study demonstrated that a series of benzothiazole derivatives showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with certain compounds exhibiting zones of inhibition comparable to standard antibiotics .
  • Mechanistic Insights : Research involving molecular docking studies indicated that modifications at specific positions on the benzothiazole ring enhance binding affinity to bacterial targets, suggesting pathways for optimizing future drug designs .

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Several derivatives share the 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile scaffold but differ in the aryl group at the 3-position (Table 1):

Compound Name Aryl Substituent Key Properties References
5a Thiophen-2-yl Antimicrobial activity (MIC: 8–16 µg/mL against S. aureus); microwave synthesis (60°C, 4–8 min)
5d 4-Fluorophenyl Anticancer activity (IC₅₀: 12.5 µM against MCF-7); high yield (85%) via MWI
5e Piperonyl (methylenedioxy) Antioxidant activity (IC₅₀: 18 µM in DPPH assay); crystallizes with strong π-π stacking
CCG-63802 Pyrido[1,2-a]pyrimidin-3-yl RGS4 inhibitor (IC₅₀: 0.8 µM); cysteine-reactive α,β-unsaturated nitrile group
(2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-Bromophenyl/4-methylphenyl Antiproliferative activity (unreported IC₅₀); structural analog with thiazole core

Key Observations :

  • Biological Activity : Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl in 5d ) exhibit enhanced anticancer activity, while bulkier substituents (e.g., piperonyl in 5e ) improve antioxidant capacity .
  • Synthesis : Microwave-assisted synthesis (60–80°C, 4–10 min) achieves higher yields (85–92%) compared to traditional methods, reducing reaction time by 50–70% .

Functional Analogues Targeting RGS Proteins

Compounds like CCG-63802 and CCG-63808 share the α,β-unsaturated nitrile motif but replace the benzothiazole and fluorophenyl groups with pyrido[1,2-a]pyrimidin-3-yl and 4-fluorophenoxy moieties, respectively. These modifications enhance binding to the RGS4 domain but introduce cysteine-dependent reactivity, limiting their utility as selective probes .

Property Target Compound CCG-63802/CCG-63808
Target Not explicitly reported RGS4 (GAP activity inhibition)
Reactivity Stable under physiological pH Cysteine-dependent electrophilicity
Specificity Unknown Moderate (cross-reactivity with RGS8)
Crystallographic Data Not available Co-crystallized with RGS4 (PDB: 1BT)

Critical Insight : The α,β-unsaturated nitrile group in CCG-63802 forms covalent bonds with cysteine residues in RGS4, raising concerns about off-target effects .

Physicochemical and Electronic Properties

HOMO-LUMO Energy Gaps

DFT calculations on related acrylonitriles (e.g., I, II, III in ) reveal that electron-donating substituents (e.g., diphenylamino) lower the HOMO-LUMO gap (ΔE: 3.2–3.5 eV), enhancing charge-transfer properties.

Crystallographic Behavior

Compounds with planar structures (e.g., 5e ) exhibit strong π-π stacking in the solid state, while those with flexible substituents (e.g., pyridine in I ) adopt multiple conformers (anti/syn) due to solvent interactions .

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